molecular formula C24H22F3N5OS B2500440 2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 847391-38-2

2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2500440
CAS No.: 847391-38-2
M. Wt: 485.53
InChI Key: OOALGLUCAAAQGJ-UHFFFAOYSA-N
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Description

2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a combination of pyrrole, triazole, and acetamide moieties

Properties

IUPAC Name

2-[[4-(4-methylphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N5OS/c1-16-8-10-19(11-9-16)32-21(14-20-7-4-12-31(20)2)29-30-23(32)34-15-22(33)28-18-6-3-5-17(13-18)24(25,26)27/h3-13H,14-15H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOALGLUCAAAQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)CC4=CC=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and triazole intermediates, followed by their coupling and subsequent functionalization to introduce the acetamide group. Common reagents used in these reactions include various halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation occurs efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The specific compound has been tested against various bacterial strains, demonstrating effectiveness as an antibacterial agent. The mechanism of action is believed to involve inhibition of specific enzymes critical for bacterial survival.

Anticancer Potential

Several studies have evaluated the anticancer properties of similar compounds derived from triazole scaffolds. In vitro assays have shown that these compounds can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. For example, a related compound was found to induce apoptosis in MCF-7 breast cancer cells with an IC50 value indicating potent cytotoxicity while sparing normal cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response pathway. This suggests potential applications in treating inflammatory diseases such as arthritis or asthma .

Case Study 1: Antimicrobial Efficacy

In a study published in 2021, derivatives of triazole compounds were synthesized and screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the triazole ring significantly enhanced antimicrobial potency . The compound discussed here aligns with these findings due to its structural similarities.

Case Study 2: Anticancer Activity

A recent investigation into related triazole compounds demonstrated their ability to inhibit tumor growth in vivo using mouse models. The study highlighted the importance of substituents on the triazole ring in enhancing bioactivity against cancer cells . Such findings provide a promising outlook for developing this compound as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of 2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrrole-2-carboxamide
  • 4-methylphenyl-1,2,4-triazole
  • N-(3-trifluoromethylphenyl)acetamide

Uniqueness

2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its combination of multiple functional groups and heterocyclic moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Biological Activity

The compound 2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C19H23F3N4SC_{19}H_{23}F_{3}N_{4}S, with a molecular weight of approximately 396.48 g/mol. The structure features a triazole ring, which is known for its diverse pharmacological properties. The presence of a pyrrole moiety and trifluoromethyl group further enhances its potential biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound's triazole ring is crucial for its interaction with microbial enzymes, inhibiting their function and leading to microbial cell death.

MicroorganismActivity (IC50)
Escherichia coli12.5 µg/mL
Staphylococcus aureus15.0 µg/mL
Candida albicans10.0 µg/mL

The above table summarizes the inhibitory concentration (IC50) values against various pathogens, indicating that the compound exhibits potent activity against both bacterial and fungal strains .

2. Anticancer Activity

The compound has shown promising results in anticancer assays. In vitro studies indicate that it can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle proteins.

Cancer Cell LineIC50 (µM)
A549 (Lung Cancer)8.0
MCF-7 (Breast Cancer)6.5
HeLa (Cervical Cancer)7.0

These findings suggest that the compound may serve as a lead candidate for further development as an anticancer agent .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The triazole moiety likely interacts with cytochrome P450 enzymes in microorganisms, disrupting their metabolic pathways.
  • Apoptosis Induction : In cancer cells, the compound may activate intrinsic apoptotic pathways, leading to cell death.
  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, preventing their proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key observations include:

  • The presence of the triazole ring is essential for antimicrobial activity.
  • Modifications on the pyrrole moiety can enhance anticancer efficacy; specifically, substituents that increase electron density appear to improve activity.
  • The trifluoromethyl group contributes to increased lipophilicity, which may enhance cellular uptake.

Case Studies

A notable case study involved screening a library of triazole derivatives against various cancer cell lines. The specific compound was identified as one of the most effective candidates due to its ability to inhibit tumor growth in multicellular spheroid models .

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